molecular formula C16H20N2O6S2 B2527116 5-{[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide CAS No. 2034468-39-6

5-{[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide

Cat. No.: B2527116
CAS No.: 2034468-39-6
M. Wt: 400.46
InChI Key: PINJRVAWFPWIDD-UHFFFAOYSA-N
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Description

5-{[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a sulfamoyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethylamine to yield the amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-{[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of a nitro group results in an amine .

Scientific Research Applications

5-{[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring and sulfamoyl group contribute to its reactivity and potential bioactivity, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]sulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6S2/c1-23-13-5-4-11(9-12(13)16(17)20)26(21,22)18-10-14(24-7-6-19)15-3-2-8-25-15/h2-5,8-9,14,18-19H,6-7,10H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINJRVAWFPWIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)OCCO)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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